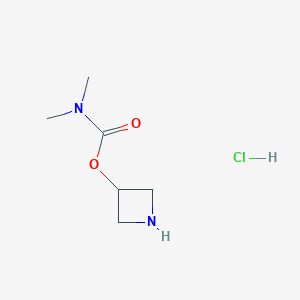

Azetidin-3-yl dimethylcarbamate hydrochloride

- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.

- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.

Descripción general

Descripción

Azetidin-3-yl dimethylcarbamate hydrochloride is a chemical compound with the molecular formula C6H12N2O2·HCl

Métodos De Preparación

Synthetic Routes and Reaction Conditions

The synthesis of azetidin-3-yl dimethylcarbamate hydrochloride typically involves the reaction of azetidine with dimethylcarbamoyl chloride in the presence of a base such as triethylamine. The reaction is carried out under anhydrous conditions to prevent hydrolysis of the carbamoyl chloride. The resulting product is then treated with hydrochloric acid to form the hydrochloride salt.

Industrial Production Methods

Industrial production of this compound follows similar synthetic routes but on a larger scale. The process involves the use of large reactors and precise control of reaction conditions to ensure high yield and purity of the final product. The compound is typically purified through recrystallization or chromatography techniques.

Análisis De Reacciones Químicas

Nucleophilic Substitution Reactions

The azetidine ring undergoes nucleophilic substitution at the 3-position under controlled conditions:

Key findings:

- Alkylation proceeds via deprotonation of the azetidine nitrogen using NaH, followed by nucleophilic attack on alkyl halides .

- Palladium-catalyzed cross-couplings enable aryl group introductions .

Ring-Opening Reactions

The strained azetidine ring undergoes cleavage under acidic or nucleophilic conditions:

Example:

Treatment with chloroformates yields γ-chloroamines via transient azetidinium ion formation, a pathway validated in analogous azetidine systems .

Reduction Reactions

The carbamate group undergoes selective reduction:

Mechanistic insight:

LiAlH₄ reduces the carbamate carbonyl to a methylene group while preserving the azetidine ring .

Oxidation Reactions

The tertiary amine in the azetidine ring is susceptible to oxidation:

Functionalization via Carbamate Chemistry

The dimethylcarbamate group participates in transesterification and hydrolysis:

Comparative Reactivity Analysis

Azetidin-3-yl dimethylcarbamate hydrochloride shows distinct behavior compared to related compounds:

Industrial-Scale Reaction Optimization

Patent data reveals scalable protocols:

Aplicaciones Científicas De Investigación

Synthesis and Chemical Properties

Synthesis : The synthesis of azetidin-3-yl dimethylcarbamate hydrochloride typically involves the reaction of azetidine with dimethylcarbamoyl chloride in the presence of a base like triethylamine. This reaction is performed under anhydrous conditions to avoid hydrolysis, followed by treatment with hydrochloric acid to yield the hydrochloride salt.

Chemical Properties :

- Molecular Formula : C7H14ClN2O2

- Molecular Weight : 194.65 g/mol

- Physical Form : Powder

- Solubility : Soluble in water and organic solvents

Scientific Research Applications

This compound has several key applications:

Chemistry

- Building Block for Synthesis : It serves as a versatile building block in organic synthesis, facilitating the creation of more complex molecules.

- Reactivity : The compound undergoes various reactions such as oxidation to form N-oxides, reduction to amines, and nucleophilic substitution reactions leading to diverse derivatives.

Biology

- Biological Activities : Research indicates potential antimicrobial and anticancer properties. Studies are ongoing to evaluate its efficacy against various pathogens and cancer cell lines .

Medicine

- Pharmaceutical Intermediate : The compound is being investigated as a pharmaceutical intermediate for drug development, particularly in creating new therapeutic agents.

Industry

- Material Development : It is utilized in the formulation of new materials and as a reagent in chemical processes, enhancing the efficiency of industrial applications.

Case Study 1: Anticancer Activity

A study published in a peer-reviewed journal examined the anticancer effects of this compound on human cancer cell lines. Results indicated significant cytotoxicity, suggesting its potential as a lead compound for further drug development.

Case Study 2: Antimicrobial Properties

Another research project focused on evaluating the antimicrobial efficacy of this compound against Gram-positive and Gram-negative bacteria. The findings demonstrated promising activity, warranting additional investigation into its application as an antimicrobial agent.

Mecanismo De Acción

The mechanism of action of azetidin-3-yl dimethylcarbamate hydrochloride involves its interaction with specific molecular targets. The carbamate group can inhibit enzymes by forming a covalent bond with the active site, leading to the inactivation of the enzyme. This mechanism is similar to that of other carbamate compounds used as enzyme inhibitors.

Comparación Con Compuestos Similares

Similar Compounds

Azetidine: The parent compound, which lacks the carbamate group.

Azetidin-2-one: A related compound with a carbonyl group at the second position.

Dimethylcarbamate: A simpler carbamate compound without the azetidine ring.

Uniqueness

Azetidin-3-yl dimethylcarbamate hydrochloride is unique due to the presence of both the azetidine ring and the dimethylcarbamate group. This combination imparts distinct chemical properties and potential biological activities, making it a valuable compound for research and industrial applications.

Actividad Biológica

Azetidin-3-yl dimethylcarbamate hydrochloride is a compound that has garnered attention for its potential biological activities, particularly in the fields of antimicrobial and anticancer research. This article delves into the biological activity of this compound, summarizing key findings from various studies, including mechanisms of action, structure-activity relationships, and comparative analyses with similar compounds.

Chemical Structure and Properties

The chemical structure of this compound features an azetidine ring combined with a dimethylcarbamate group. This unique combination imparts distinct properties that are pivotal for its biological activity.

| Property | Value |

|---|---|

| Chemical Formula | C7H14ClN2O2 |

| Molecular Weight | 194.65 g/mol |

| CAS Number | 935668-34-1 |

| Solubility | Soluble in water |

The mechanism of action for this compound primarily involves its interaction with specific molecular targets, particularly enzymes. The carbamate group is known to inhibit enzymes by forming covalent bonds with the active sites, leading to enzyme inactivation. This mechanism is similar to other carbamate compounds utilized as enzyme inhibitors.

Antimicrobial Activity

Research indicates that this compound exhibits significant antimicrobial properties. In vitro studies have demonstrated its effectiveness against a range of bacterial and fungal strains, including:

-

Bacterial Strains:

- Staphylococcus aureus

- Escherichia coli

- Pseudomonas aeruginosa

- Streptococcus pyogenes

-

Fungal Strains:

- Aspergillus niger

- Candida albicans

The compound's antimicrobial efficacy is attributed to its ability to disrupt microbial cell wall synthesis and function .

Anticancer Activity

This compound has also been studied for its anticancer potential. Notably, it has shown antiproliferative effects in various cancer cell lines, including:

- Breast Cancer Cells (MCF-7):

- IC50 values ranging from 10–33 nM indicate strong cytotoxicity.

- Triple-Negative Breast Cancer Cells (MDA-MB-231):

The compound appears to exert its anticancer effects by inhibiting tubulin polymerization, which is crucial for mitotic spindle formation during cell division. This leads to cell cycle arrest and subsequent apoptosis in cancer cells .

Comparative Analysis with Similar Compounds

This compound can be compared with other azetidine derivatives, such as:

| Compound | Key Features | Biological Activity |

|---|---|---|

| Azetidine | Parent compound | Limited biological activity |

| Azetidin-2-one | Contains carbonyl group | Moderate activity |

| Dimethylcarbamate | Simpler carbamate | Antimicrobial properties |

The unique structural features of this compound enhance its reactivity and biological activity compared to these related compounds.

Case Studies and Research Findings

Several studies highlight the promising biological activities of this compound:

- Antimicrobial Efficacy Study :

- Anticancer Mechanism Exploration :

- Enzyme Inhibition Analysis :

Propiedades

IUPAC Name |

azetidin-3-yl N,N-dimethylcarbamate;hydrochloride |

Source

|

|---|---|---|

| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C6H12N2O2.ClH/c1-8(2)6(9)10-5-3-7-4-5;/h5,7H,3-4H2,1-2H3;1H |

Source

|

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

WFCMETWSDQNCFX-UHFFFAOYSA-N |

Source

|

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CN(C)C(=O)OC1CNC1.Cl |

Source

|

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C6H13ClN2O2 |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

180.63 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Descargo de responsabilidad e información sobre productos de investigación in vitro

Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.